molecular formula C8H6FNO2 B12962569 2-Fluoro-5-vinylnicotinic acid

2-Fluoro-5-vinylnicotinic acid

Cat. No.: B12962569
M. Wt: 167.14 g/mol
InChI Key: VPCNNTKZSGGMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-vinylnicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 2-position and a vinyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-vinylnicotinic acid typically involves multi-step organic reactions. One common method includes the fluorination of 5-vinylnicotinic acid using a suitable fluorinating agent under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-vinylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group may yield 2-fluoro-5-formylnicotinic acid, while reduction may produce 2-fluoro-5-ethylnicotinic acid.

Scientific Research Applications

2-Fluoro-5-vinylnicotinic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in drug discovery and development.

    Biology: The compound can be used to study the effects of fluorine substitution on biological activity and metabolic pathways.

    Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-vinylnicotinic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This can lead to modulation of biochemical pathways, such as inhibition of specific enzymes or alteration of signal transduction processes.

Comparison with Similar Compounds

  • 2-Fluoronicotinic acid
  • 5-Fluoronicotinic acid
  • 2-Vinylnicotinic acid
  • 5-Vinylnicotinic acid

Comparison: 2-Fluoro-5-vinylnicotinic acid is unique due to the simultaneous presence of both a fluorine atom and a vinyl group on the nicotinic acid scaffold. This dual substitution can result in distinct chemical reactivity and biological activity compared to its analogs. For instance, the fluorine atom can enhance metabolic stability and bioavailability, while the vinyl group can provide a site for further functionalization.

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

5-ethenyl-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C8H6FNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h2-4H,1H2,(H,11,12)

InChI Key

VPCNNTKZSGGMCU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(N=C1)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.